2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H27ClN4O3 and a molecular weight of 430.938 . This compound is known for its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a hydroxy-methoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves several steps. The general synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable dihalide to form the piperazine ring.
Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Formation of the acetohydrazide: The chlorobenzyl-piperazine compound is then reacted with ethyl chloroacetate to form the acetohydrazide.
Condensation with the hydroxy-methoxyphenyl group: Finally, the acetohydrazide is condensed with 4-hydroxy-3-methoxybenzaldehyde to form the final product.
Chemical Reactions Analysis
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific receptors: The piperazine ring and chlorobenzyl group allow the compound to bind to specific receptors in the body.
Inhibiting enzyme activity: The hydroxy-methoxyphenyl group can inhibit the activity of certain enzymes, leading to changes in cellular processes.
Modulating signaling pathways: The compound can modulate various signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(4-fluorobenzylidene)acetohydrazide: This compound has a fluorobenzylidene group instead of the hydroxy-methoxyphenyl group, leading to different biological activities.
2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(4-chlorobenzylidene)acetohydrazide: This compound has a chlorobenzylidene group, which also affects its biological properties.
2-(4-(2-chlorobenzyl)-1-piperazinyl)-N’-(4-bromobenzylidene)acetohydrazide: The presence of a bromobenzylidene group in this compound results in different reactivity and biological activities.
Properties
Molecular Formula |
C22H27ClN4O3 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H27ClN4O3/c1-16(17-7-8-20(28)21(13-17)30-2)24-25-22(29)15-27-11-9-26(10-12-27)14-18-5-3-4-6-19(18)23/h3-8,13,28H,9-12,14-15H2,1-2H3,(H,25,29)/b24-16+ |
InChI Key |
JRTZGABRUWKYMI-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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